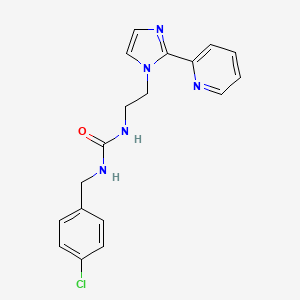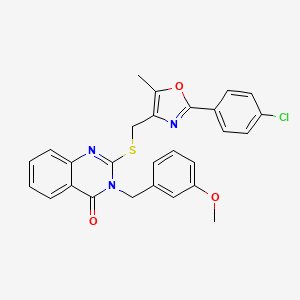
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O3S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Chemistry Applications : This compound has been investigated for its potential in inhibiting lipase and α-glucosidase, enzymes crucial in metabolic processes. Bekircan, Ülker, and Menteşe (2015) synthesized derivatives of this compound and tested them for lipase and α-glucosidase inhibition, with some derivatives showing notable activity in this regard (Bekircan, Ülker, & Menteşe, 2015).
Synthesis of Novel Heterocyclic Compounds : Research by Saleh, Hafez, Abdel‐hay, and Gad (2004) explored the synthesis of novel heterocyclic compounds derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, which is structurally related to the compound . Their work focused on the creation of new chemical entities with potential biological activities (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antioxidant Studies : Al-azawi (2016) conducted research on quinazolin derivatives, assessing their antioxidant properties against certain radicals. This study contributes to understanding the potential health benefits and applications of these compounds in combating oxidative stress (Al-azawi, 2016).
Catalytic Applications in Organic Synthesis : Xiong, Xu, Sun, and Cheng (2018) developed a method using a Cp*Rh(III) catalyst for the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives. This method has implications for the efficient synthesis of complex organic molecules (Xiong, Xu, Sun, & Cheng, 2018).
Antimicrobial Activity : Research conducted by Özyanik, Demirci, Bektaş, and Demirbas (2012) on quinoline derivatives, including quinazolin-4(3H)-ones, demonstrated antimicrobial activity against a variety of microorganisms. This highlights the potential of quinazolinone derivatives in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Phosphodiesterase Inhibitors : Takase, Saeki, Watanabe, Adachi, Souda, and Saito (1994) synthesized various quinazoline derivatives and evaluated their inhibitory activities toward cyclic GMP phosphodiesterase. This research has implications for the development of drugs targeting vascular diseases (Takase et al., 1994).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-10-12-20(28)13-11-19)16-35-27-30-23-9-4-3-8-22(23)26(32)31(27)15-18-6-5-7-21(14-18)33-2/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHHPIXFZXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Furan-3-carbonyl)piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2656900.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2656903.png)

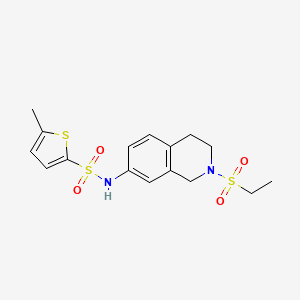
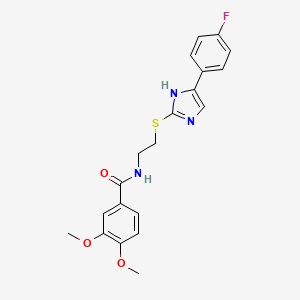
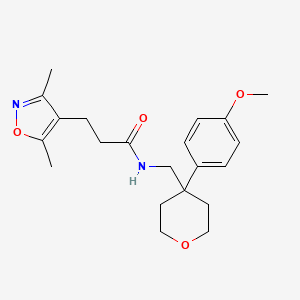
![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)
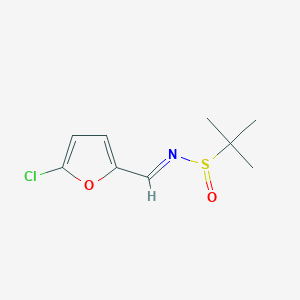
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2656913.png)
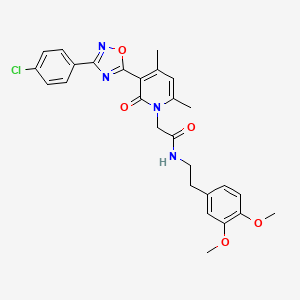
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/no-structure.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2656918.png)
